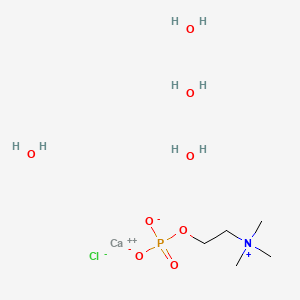

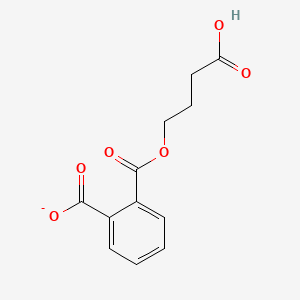

![molecular formula C₈H₁₁BrN₂ B1147185 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide CAS No. 38772-14-4](/img/structure/B1147185.png)

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. However, this analysis will focus on the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding its applications in drug use and any related side effects.

Synthesis Analysis

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridines can be achieved through several methods. One method involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin, followed by treatment with thionyl chloride and cyclization in the presence of sodium hydroxide (Kochergin et al., 2001). Another approach utilizes ionic liquids to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines in good to excellent yields (Shaabani et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride has been elucidated using X-ray diffraction. The study revealed specific structural features, such as the formation of the N+-H...Cl− hydrogen bond, indicating a significant interaction within the molecular structure (Rybakov et al., 2000).

Chemical Reactions and Properties

2,3-Dihydroimidazo[1,2-a]pyridines undergo various chemical reactions, including acyl transfer reactions where they act as catalysts. Their chiral 2-phenyl derivatives have shown effectiveness in the kinetic resolution of secondary benzylic alcohols, demonstrating the compound's versatility in synthetic chemistry (Birman et al., 2004).

Physical Properties Analysis

The physical properties of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, such as melting points, boiling points, solubility, and crystal structure, have been characterized through various analytical techniques. However, specific data on these properties were not detailed in the available research summaries.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, including its reactivity with other chemical agents, stability under different conditions, and potential for further functionalization, have been explored. One study highlighted the compound's role in the synthesis of functionalized dihydroimidazo[1,2-a]pyridines and their antimicrobial activity, showcasing its chemical versatility (Salhi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents : The synthesis of functionalized dihydroimidazo[1,2-a]pyridines demonstrates their potential as new classes of antimicrobial agents, particularly for their antibacterial and antifungal activities (Salhi et al., 2020).

Molecular Structure Analysis : The molecular structure of 2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides has been studied, offering insights into their chemical properties and potential applications (Aliev et al., 2007).

Synthesis Methods : Research has been conducted on novel preparative methods for synthesizing 2,3-dihydroimidazo[1,2-a]pyrimidine, highlighting its versatility in chemical synthesis (Kochergin et al., 2001).

Crystallography : X-ray diffraction studies of crystalline 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride provide detailed insights into its crystal structure, which is crucial for understanding its physical and chemical properties (Rybakov et al., 2000).

Catalytic Applications : 2,3-Dihydroimidazo[1,2-a]pyridines have been identified as a new class of enantioselective acyl transfer catalysts, useful in the kinetic resolution of alcohols (Birman et al., 2004).

Insecticidal Bioactivities : Synthesis of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives indicates potential insecticidal activities against various pests (Zhang et al., 2019).

Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines : Research on the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles suggests potential applications in developing new chemical compounds (Gudmundsson et al., 1997).

Medicinal Chemistry : The synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines may be useful in medicinal chemistry, particularly in the search for small molecules that adapt to biological targets (Schmid et al., 2006).

Pharmaceutical Applications : A study on the antiaggregant activity of 3-(2-Aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides suggests its potential in pharmaceutical applications (Kataev et al., 2004).

Fluorescent Compounds Synthesis : The synthesis of highly fluorescent heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, indicates their use in developing new fluorescent materials (Rahimizadeh et al., 2010).

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against various diseases, and their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed . This suggests potential future directions for the development of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide and similar compounds.

Eigenschaften

IUPAC Name |

2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMUDWRKPYKTJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=CC2=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

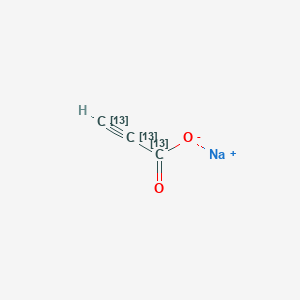

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

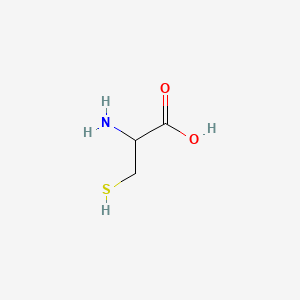

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

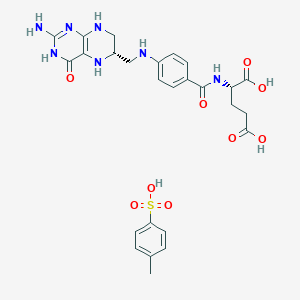

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

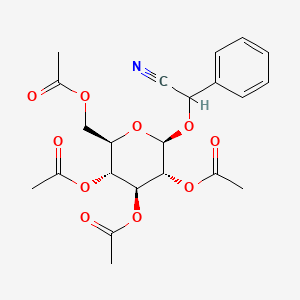

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)